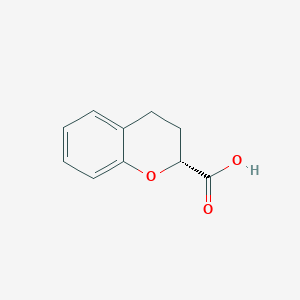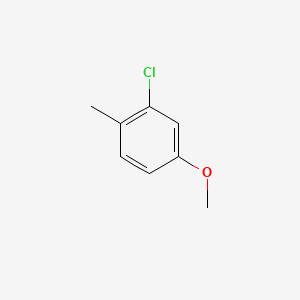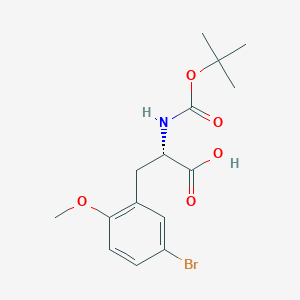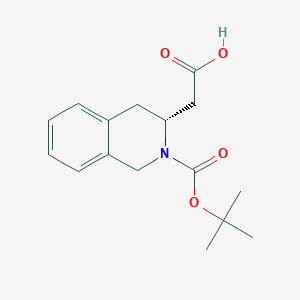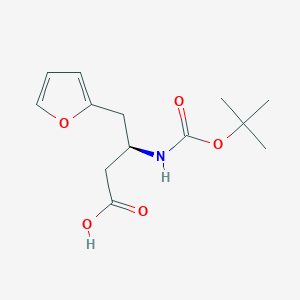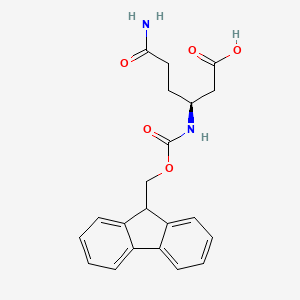![molecular formula C13H20N2O2 B1365555 [2-(2-Morpholinoethoxy)phenyl]methylamine CAS No. 540753-13-7](/img/structure/B1365555.png)
[2-(2-Morpholinoethoxy)phenyl]methylamine
Übersicht
Beschreibung
2-(2-Morpholinoethoxy)phenyl]methylamine, also known as 2-MEPM, is a versatile chemical compound with a wide range of applications in scientific research. It is a derivative of amphetamine and is used as a chiral building block in organic synthesis. 2-MEPM has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, it has been used in the synthesis of compounds with potential therapeutic applications, such as chiral drugs and anti-cancer agents.
Wissenschaftliche Forschungsanwendungen
Optical and Semiconductor Applications
- The use of 1,10-Phenanthroline and methylamine molecules as cotemplates has led to the development of new inorganic-organic hybrid selenidostannates. These compounds exhibit diverse structures and interesting optical properties, combining photoluminescence-active organic components with semiconducting inorganic chalcogenidometalate networks, indicating potential applications in optical devices and semiconductors (Liu et al., 2011).
Antimicrobial Research
- A new class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides synthesized from hydroxyphenylacetic acid has been studied for their antimicrobial activity. These compounds showed superior in vitro activity against various fungal and bacterial strains compared to standard drugs, indicating their potential as antimicrobial agents (Jayadevappa et al., 2012).
DNA Binding and Biological Activity
- Platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline have been synthesized and their relationship with biological activity investigated. These compounds have shown varying cytotoxicities and binding constants to DNA, suggesting applications in cancer therapy and molecular biology (Brodie et al., 2004).
Dual-Acting Inhibitors in Pharmacology
- A study on benzimidazole-morpholine derivatives as dual-acting inhibitors of various enzymes and their antimicrobial activities suggests their potential use as multi-action therapeutic agents. These compounds have shown promising results in treating inflammatory diseases without cytotoxic or genotoxic effects (Can et al., 2017).
Synthesis and SAR in Drug Development
- The synthesis of morpholine derivatives and their structure-activity relationships for serotonin and noradrenaline reuptake inhibition have been explored. This research provides valuable insights into the design of new therapeutic agents for neurological disorders (Fish et al., 2008).
Eigenschaften
IUPAC Name |
[2-(2-morpholin-4-ylethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c14-11-12-3-1-2-4-13(12)17-10-7-15-5-8-16-9-6-15/h1-4H,5-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAMTJRGPZWTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428742 | |
| Record name | [2-(2-morpholinoethoxy)phenyl]methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
540753-13-7 | |
| Record name | [2-(2-morpholinoethoxy)phenyl]methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-(2-morpholinoethoxy)phenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-4-{2-[(4-ethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365476.png)
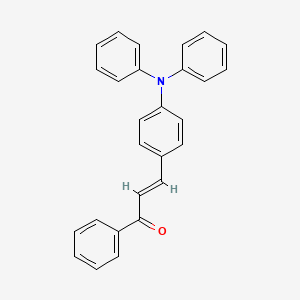
![(E)-4-[2-[4-(3-chloro-2-methylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365481.png)
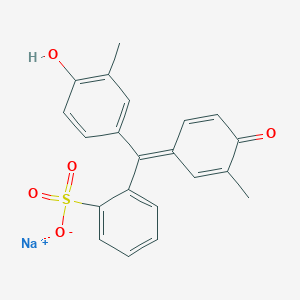
![5-methyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1365486.png)

